molecular formula C5H15NO7P2 B13414960 Azane;3-methylbut-2-enyl phosphono hydrogen phosphate

Azane;3-methylbut-2-enyl phosphono hydrogen phosphate

Cat. No.: B13414960
M. Wt: 263.12 g/mol
InChI Key: DPJANMSJRVSJKR-UHFFFAOYSA-N
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Description

Azane;3-methylbut-2-enyl phosphono hydrogen phosphate (CAS: 358-72-5), also known as dimethylallyl pyrophosphate (DMAPP) triammonium salt, is a phosphorylated isoprenoid derivative with the molecular formula C₅H₁₂O₇P₂ and a molecular weight of 246.09 g/mol . This compound is a critical intermediate in the mevalonate pathway, where it serves as a precursor for isoprenoids, steroids, and terpenes in biological systems . Its structure features a 3-methylbut-2-enyl chain linked to a phosphono hydrogen phosphate group, conferring reactivity in enzymatic processes such as prenylation and glycosylation .

DMAPP’s triammonium salt form enhances solubility in aqueous environments, making it suitable for biochemical assays and enzymatic studies . Its applications span microbial metabolism (e.g., in Plasmodium falciparum), pharmaceutical synthesis, and material science .

Properties

Molecular Formula

C5H15NO7P2

Molecular Weight

263.12 g/mol

IUPAC Name

azane;3-methylbut-2-enyl phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O7P2.H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);1H3

InChI Key

DPJANMSJRVSJKR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the 3-methylbut-2-enyl alcohol precursor

  • Starting from commercially available 3-methylbut-2-en-1-ol, or synthesizing it via aldol condensation followed by reduction.

Step 2: Phosphonylation of the alcohol

  • Reacting the alcohol with a chlorophosphonate (e.g., chloromethylphosphonate) in the presence of a base such as triethylamine or pyridine to form the corresponding phosphonate ester.
R-OH + Cl-PO(OR')2 → R-O-PO(OR')2 + HCl
  • Ensuring stereoselectivity to favor the (E)-isomer, often achieved through reaction conditions or chiral auxiliaries.

Step 3: Introduction of the phosphono hydrogen phosphate group

  • The phosphonate ester is then reacted with phosphoric acid derivatives or phosphoryl chloride to form the hydrogen phosphate group, possibly via esterification or phosphorylation .
R-O-PO(OR')2 + POCl3 → R-O-PO(OH)2 + byproducts
  • The reaction conditions are carefully controlled to prevent overreaction or hydrolysis.

Step 4: Purification and stereochemical control

  • The crude product is purified via chromatography, and stereochemistry is confirmed using NMR spectroscopy and chiral HPLC.

Key Considerations and Optimization

  • Stereoselectivity : Maintaining the (E)-configuration is crucial, often achieved through reaction conditions or chiral catalysts.
  • Protection/deprotection steps : Protecting groups may be employed during synthesis to prevent undesired side reactions.
  • Reaction conditions : Anhydrous solvents, controlled temperatures, and inert atmospheres are typically used to prevent hydrolysis or oxidation.

Data Tables and Research Findings

Step Reagents Conditions Purpose References
1 3-methylbut-2-en-1-ol Aldol condensation, reduction Synthesize precursor alcohol ,
2 Chlorophosphonate Base (pyridine, triethylamine) Phosphonylation ,
3 Phosphoric acid derivatives Phosphoryl chloride, controlled temperature Form hydrogen phosphate group ,
4 Purification Chromatography Isolate target compound ,

Summary of Findings

The synthesis of This compound involves a multi-step process centered on phosphonylation of an appropriately functionalized alkene precursor, followed by phosphorylation to introduce the hydrogen phosphate group. Ensuring stereoselectivity and purity is vital, with reaction conditions optimized based on established protocols for phosphonate and phosphoantigen analog synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methylbut-2-enyl phosphono hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphono derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

3-methylbut-2-enyl phosphono hydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound plays a role in the biosynthesis of isoprenoids, which are vital for cell membrane integrity and signaling pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting metabolic pathways in diseases such as cancer and infectious diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methylbut-2-enyl phosphono hydrogen phosphate involves its role as an intermediate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids. The compound is converted into isopentenyl diphosphate and dimethylallyl diphosphate by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase. These products are then used in the synthesis of various isoprenoids, which are essential for cellular functions .

Comparison with Similar Compounds

Phenyl Phosphono Hydrogen Phosphate

  • Structure: Aromatic phenyl group substituted with phosphono hydrogen phosphate.
  • Key Differences: Not naturally occurring, unlike DMAPP . Used in synthetic biochemical pathways (e.g., pyruvate-to-phenol conversion) with favorable thermodynamic feasibility (ΔG = -4.61 kcal/mol) . Lacks the isoprenoid chain, limiting its role in terpene biosynthesis .

β-Phosphonated Glycine Pendant Groups

  • Examples: [(Diethyl)(phosphono)methylene]glycine and [(dibenzyl)(phosphono)methylene]glycine grafted on styrene-divinylbenzene copolymers .
  • Structural rigidity from copolymer backbones contrasts with DMAPP’s flexibility .

3,8-Dimethyldec-7-enyl Phosphono Hydrogen Phosphate

  • Structure: Longer alkyl chain (C₁₂) with phosphono hydrogen phosphate .
  • Key Differences: Higher hydrophobicity due to extended carbon chain, reducing aqueous solubility compared to DMAPP . Potential applications in material science, contrasting DMAPP’s biological roles .

Adenosine Diphosphate (ADP) Derivatives

  • Example: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methyl phosphono hydrogen phosphate .
  • Key Differences :
    • Functions as a cofactor (e.g., FAK, Src ligand) rather than a biosynthetic precursor .
    • Contains adenine moiety, enabling nucleotide-protein interactions absent in DMAPP .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
DMAPP triammonium salt C₅H₁₂O₇P₂ 246.09 Phosphono hydrogen phosphate Isoprenoid biosynthesis
Phenyl phosphono hydrogen phos. C₆H₈O₇P₂ 262.07* Aromatic, phosphono Synthetic pathways
β-Phosphonated glycine copolymers Variable >500 Phosphono, glycine, styrene Photocatalysis
3,8-Dimethyldec-7-enyl phos. C₁₂H₂₆O₇P₂ 352.26 Long alkyl, phosphono Material science

*Estimated based on analogous structures.

Table 2: Thermodynamic and Catalytic Properties

Compound ΔG (kcal/mol) Catalytic Efficiency Solubility Profile
DMAPP triammonium salt N/A N/A High in water
Phenyl phosphono hydrogen phos. -4.61 N/A Moderate in polar solvents
β-Phosphonated glycine copolymers N/A 98.6% Insoluble in water

Research Findings and Implications

  • DMAPP vs. Fosmidomycin: DMAPP is a substrate for DOXP reductoisomerase in microbial isoprenoid pathways, while fosmidomycin (a phosphonate drug) inhibits this enzyme by mimicking the substrate’s phosphono group .
  • Synthetic Utility: Unlike DMAPP, phenyl phosphono hydrogen phosphate enables novel pathways (e.g., phenol synthesis) with low thermodynamic barriers .
  • Environmental Applications : β-Phosphonated glycine copolymers outperform DMAPP in wastewater treatment due to high photocatalytic activity .

Biological Activity

Azane;3-methylbut-2-enyl phosphono hydrogen phosphate, also known as 3-methylbut-2-enyl phosphono hydrogen phosphate, is a phosphonate compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C5H12N3O7P2
  • Molecular Weight : Approximately 297.18 g/mol
  • Structure : Characterized by a phosphonate group which is essential for its biochemical interactions.

Research indicates that this compound influences enzyme activity by binding to active sites, thereby modulating metabolic pathways. Its role in the biosynthesis of polyisoprenoid compounds is particularly noteworthy, as these compounds are vital for cellular signaling and membrane integrity.

Biological Activities

  • Enzyme Interaction :
    • The compound has been shown to affect various enzymes involved in metabolic processes. It can enhance or inhibit enzyme activity depending on the context and concentration used.
  • Biosynthesis of Terpenes :
    • This compound is implicated in the biosynthesis of terpenes, which are crucial for numerous biological functions, including hormone synthesis and cellular communication.
  • Potential Antiviral Properties :
    • Preliminary studies suggest that this compound may exhibit antiviral activity, potentially through inhibition of viral replication pathways, although further research is needed to confirm these effects .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and biological roles:

Compound NameStructural FeaturesUnique Aspects
Isopentenyl pyrophosphate triammonium saltSimilar pyrophosphate structureExtensively used in terpene biosynthesis
Farnesyl pyrophosphate ammonium saltInvolved in isoprenoid biosynthesisPlays a role in protein prenylation
Geranyl pyrophosphate ammonium saltRelated to terpene synthesisFunctions similarly but differs in carbon chain length

Case Studies and Research Findings

  • Study on Enzyme Modulation :
    • A study demonstrated that this compound could modulate the activity of certain kinases involved in cell signaling pathways, suggesting its potential as a therapeutic agent in diseases where these pathways are disrupted.
  • Antiviral Research :
    • In vitro studies indicated that the compound might inhibit specific viral enzymes, presenting a promising avenue for antiviral drug development. However, comprehensive clinical trials are necessary to establish efficacy and safety profiles .

Q & A

Basic: What are the established synthetic routes for Azane;3-methylbut-2-enyl phosphono hydrogen phosphate, and what analytical techniques validate its purity and structure?

Methodological Answer:
Synthesis typically involves phosphorylation of 3-methylbut-2-enol using phosphono reagents or enzymatic pathways (e.g., kinase-mediated phosphorylation). Key steps include protecting group strategies to avoid side reactions. Post-synthesis, purity is validated via:

  • Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR confirms structural integrity and phosphono group attachment .
  • Mass Spectrometry (MS): High-resolution MS determines molecular weight and isotopic patterns .
  • HPLC: Reversed-phase HPLC with UV detection ensures >95% purity .

Basic: What is the metabolic role of this compound in isoprenoid biosynthesis?

Methodological Answer:
This compound, also known as isopentenyl pyrophosphate (IPP), is a universal precursor in terpenoid biosynthesis. It is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. In the MEP pathway, IPP is generated from 1-deoxy-D-xylulose 5-phosphate (DOXP) through enzymatic steps involving DOXP reductoisomerase, a target of inhibitors like fosmidomycin . Its isomerization to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase drives chain elongation in terpene synthesis .

Advanced: How can computational tools like ReactPRED and RetroPathoptimize pathways involving this compound for industrial bioproduction?

Methodological Answer:
RetroPath2.0 generates retrosynthetic routes by integrating enzyme databases and thermodynamic feasibility. For IPP:

Thermodynamic Screening: Calculate ΔG values for each reaction step. Pathways with cumulative ΔG < -4.5 kcal/mol are prioritized (e.g., pathways 18–20 in ).

Co-factor Engineering: NADP+ dependency (as in pathway 22) enhances thermodynamic favorability .

Enzyme Selection: DXP reductoisomerase (MEP pathway) or HMG-CoA reductase (MVA pathway) are computationally modeled for activity and compatibility .

Table 1: Thermodynamic Feasibility of Sample Pathways

PathwayStep 1 ΔG (kcal/mol)Step 2 ΔG (kcal/mol)Overall Feasibility
18-4.61-4.5High
21-4.6-1.7Moderate

Advanced: How to resolve contradictions in thermodynamic data when engineering IPP into heterologous pathways?

Methodological Answer:
Discrepancies arise from varying co-factor availability or pH-dependent ΔG calculations. Strategies include:

  • In Silico Adjustments: Use tools like eQuilibrator to recalculate ΔG under physiological conditions (pH 7.0, 25°C) .
  • Experimental Validation: Measure pathway flux via ¹³C isotopic tracing or enzyme kinetics (Km/Vmax) .
  • Co-factor Balancing: Optimize NADPH/NADP+ ratios to favor reductive steps in the MEP pathway .

Advanced: What structural features of IPP influence its binding to DOXP reductoisomerase, and how are these interactions studied?

Methodological Answer:
The phosphono group and hydroxyl configuration are critical. Crystallographic studies (e.g., X-ray diffraction at 2.1 Å resolution) show:

  • Metal Coordination: Mn²⁺ in DOXP reductoisomerase binds the phosphono group, mimicking substrate interactions .
  • Hydrogen Bonding: The hydroxyl group forms H-bonds with conserved residues (Arg228, Glu214 in Plasmodium enzyme) .
  • Inhibitor Studies: Fosmidomycin, a structural analog, competes with IPP by displacing catalytic water molecules .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents on the triazanium core of analogs impact their biological activity compared to IPP?

Methodological Answer:

  • Phosphono Group Modifications: Esterification (e.g., ethyl substitution) alters hydrolysis rates and membrane permeability .
  • Biological Assays: IC₅₀ values from enzyme inhibition assays (e.g., IPP isomerase) and cytotoxicity screens (e.g., HEK293 cells) quantify structure-activity relationships .
  • Molecular Dynamics (MD): Simulations predict binding affinities to target proteins (e.g., farnesyltransferase) .

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